molecular formula C19H13Cl2N5OS B403854 (4E)-4-[2-(3,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-4-[2-(3,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B403854
M. Wt: 430.3g/mol
InChI Key: FHRVHOLUAURAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[2-(3,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(3,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 3,4-dichlorophenylhydrazine with 5-methyl-2-(4-phenylthiazol-2-yl)-2,4-dihydroxybenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(3,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and hydrazines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(4E)-4-[2-(3,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(3,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.

    Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

(4E)-4-[2-(3,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific substitution pattern and the presence of both dichlorophenyl and phenylthiazole groups

Properties

Molecular Formula

C19H13Cl2N5OS

Molecular Weight

430.3g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C19H13Cl2N5OS/c1-11-17(24-23-13-7-8-14(20)15(21)9-13)18(27)26(25-11)19-22-16(10-28-19)12-5-3-2-4-6-12/h2-10,25H,1H3

InChI Key

FHRVHOLUAURAOP-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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